Direct Head-to-Head Potency: Urease-IN-9 vs. Thiourea Standard
In a direct, same-assay comparison, Urease-IN-9 (Compound 1e) exhibited superior potency to the standard inhibitor thiourea. The IC50 value for Urease-IN-9 was determined to be 19.5 ± 0.23 µM, compared to 21.5 ± 0.47 µM for thiourea [1]. This represents an approximately 9% increase in potency under the tested conditions. The study also confirmed through molecular docking that Urease-IN-9 interacts with key catalytic residues such as His593 and Asp633, which are critical for urease function [1].
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 19.5 ± 0.23 µM |
| Comparator Or Baseline | Thiourea, 21.5 ± 0.47 µM |
| Quantified Difference | Urease-IN-9 is approximately 9% more potent (lower IC50). |
| Conditions | In vitro urease inhibition assay; enzyme source presumed Jack bean urease based on standard practice; spectrophotometric detection. |
Why This Matters
This provides a direct, quantifiable benchmark for users requiring a urease inhibitor with known performance relative to a widely used standard.
- [1] Onocha PA, Okpala EO, Ali MS, Rahman N, Zafar H, Oloyede GK, Nwozo SO, Lateef M. Partial syntheses of aromatic amides: their anti-urease potential and docking studies. J Biomol Struct Dyn. 2024;42(21):11629-11640. DOI: 10.1080/07391102.2023.2263876. View Source
